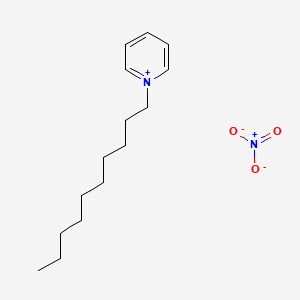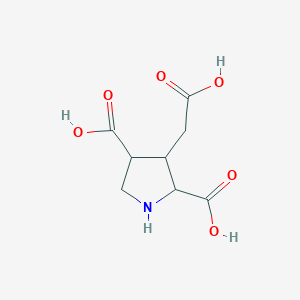
N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, and an acetamide group attached to a 2,2-dimethylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide typically involves the reaction of 2,6-dimethylaniline with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound might involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-(2,6-Dimethylphenyl)-acetamide: Lacks the 2,2-dimethylpropyl group.
N-(2,6-Dimethylphenyl)-N-methylacetamide: Contains a methyl group instead of the 2,2-dimethylpropyl group.
Uniqueness
N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its simpler analogs.
特性
CAS番号 |
93105-08-9 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide |
InChI |
InChI=1S/C15H23NO/c1-11-8-7-9-12(2)14(11)16(13(3)17)10-15(4,5)6/h7-9H,10H2,1-6H3 |
InChIキー |
VLVUDGODSLXYFN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N(CC(C)(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


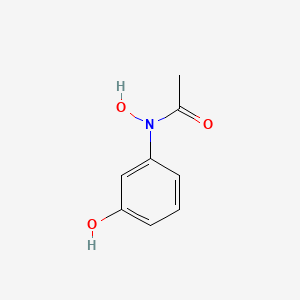
![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)

![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
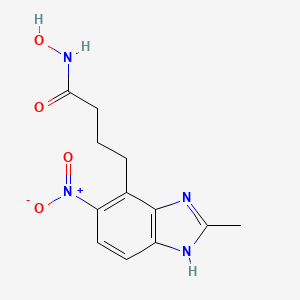

![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
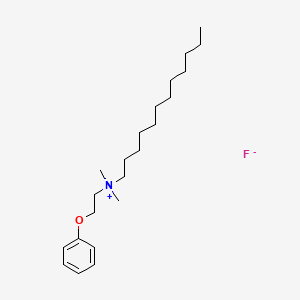
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
